2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid
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Overview
Description
2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a phenylmethyl ether and a pyrrolidinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the stability of intermediates . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethyl ether group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonyl group can interact with proteins and enzymes, affecting their function. The phenylmethyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Pyrrolidinylcarbonyl)benzoic acid: Lacks the phenylmethyl ether group, resulting in different chemical properties and biological activities.
Phenylmethyl benzoate:
Uniqueness
2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid is unique due to the presence of both the phenylmethyl ether and pyrrolidinylcarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C19H19NO4/c21-18(20-10-4-5-11-20)15-8-9-17(16(12-15)19(22)23)24-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,22,23) |
InChI Key |
SVQGDEUJKHBGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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